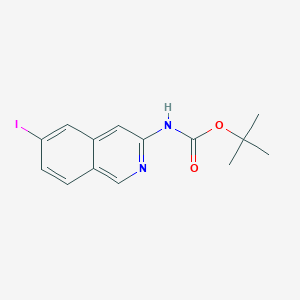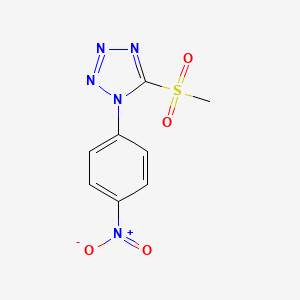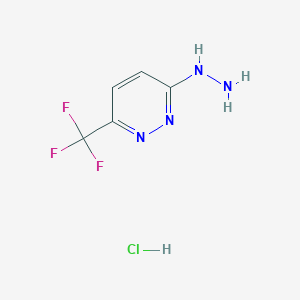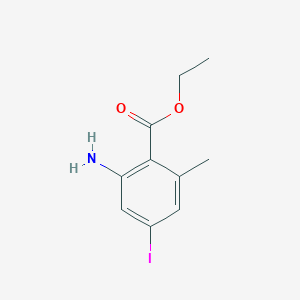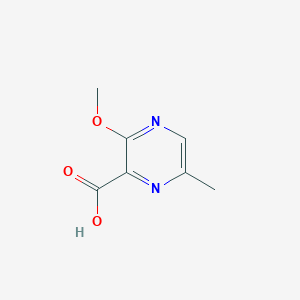![molecular formula C15H14N2O B13663861 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)
2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a methoxyphenyl group at the second position and a methyl group at the eighth position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine typically involves the condensation of 3-methoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazo[1,2-a]pyridine derivative . Another method involves the use of ketene aminals, which react with electron-deficient reagents to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions (MCRs) that offer high atom economy and operational simplicity. These reactions are typically carried out in environmentally benign solvents and under catalyst-free conditions .
化学反応の分析
Types of Reactions
2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized imidazo[1,2-a]pyridine derivatives .
科学的研究の応用
2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in critical biological processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Phenylimidazo[1,2-a]pyridine: Known for its anticancer activity.
2-(4-Methylsulfonylphenyl)imidazo[1,2-a]pyridine: Exhibits selective COX-2 inhibitory activity.
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine: Used as a catalyst in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other similar compounds.
特性
分子式 |
C15H14N2O |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-5-4-8-17-10-14(16-15(11)17)12-6-3-7-13(9-12)18-2/h3-10H,1-2H3 |
InChIキー |
KJKOXFRHJAUKQB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


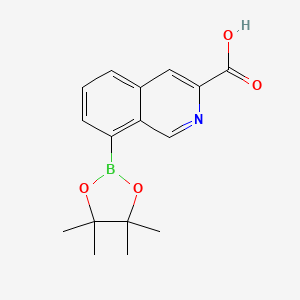

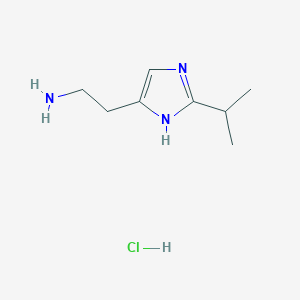
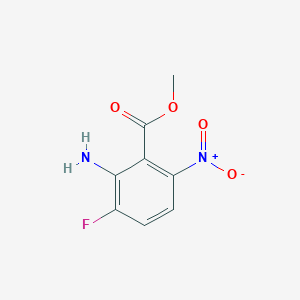
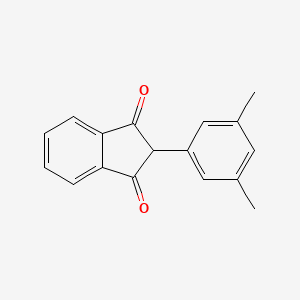
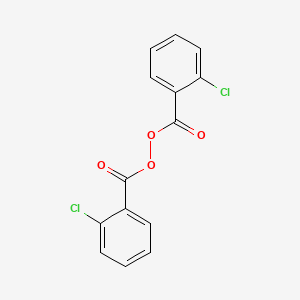
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)

